molecular formula C20H19N7O B2974295 N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 894006-15-6

N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Cat. No.: B2974295
CAS No.: 894006-15-6
M. Wt: 373.42
InChI Key: KJMNAMYSEJRJLR-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused bicyclic core with a triazole ring and pyridazine moiety. The structure features a benzamide group linked via an ethyl chain to the triazolo-pyridazine scaffold, with a pyridin-3-ylmethylamino substituent at position 4.

Properties

IUPAC Name

N-[2-[6-(pyridin-3-ylmethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c28-20(16-6-2-1-3-7-16)22-12-10-19-25-24-18-9-8-17(26-27(18)19)23-14-15-5-4-11-21-13-15/h1-9,11,13H,10,12,14H2,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMNAMYSEJRJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors to ensure consistency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of specific kinases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Pyridin-3-ylmethylamino vs. 4-Chlorobenzylamino (Target vs. The latter may improve metabolic stability but reduce solubility .
  • Methyl Substituent (): The 6-methyl analog exhibits moderate antimicrobial activity, suggesting that steric bulk at position 6 may limit binding efficiency compared to the target compound’s amino-linked substituent.
  • Hydroxymethyl Derivative () : The hydroxy group increases polarity, making it a precursor for further functionalization but likely reducing membrane permeability.

Linker and Side Chain Modifications

  • Ethyl vs. Phenyl Linkers : The target compound’s ethyl linker balances flexibility and rigidity, whereas phenyl linkers (e.g., in ) may restrict conformational mobility, affecting target engagement.
  • Thioether vs. Amide Bonds () : Compounds with thioether linkages (e.g., oxadiazolylmethylthio) show antithrombotic activity, indicating sulfur’s role in redox modulation or metal chelation, unlike the target’s amide-based structure .

Biological Activity

N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : this compound

The compound acts primarily as an inhibitor of specific protein kinases involved in cellular signaling pathways. It has shown to modulate the PI3K-Akt pathway, which is crucial for cell growth and survival. This modulation can lead to apoptosis in cancer cells and inhibition of tumor growth.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (μM) Effect
MCF-72.74Cytotoxic
A5491.50Cytotoxic
HeLa0.39Cytotoxic

The compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.

Anti-inflammatory Activity

Research indicates that this compound also possesses anti-inflammatory properties by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory mediators.

Case Studies and Research Findings

  • Study on MCF-7 Cells :
    In a study published in ACS Omega, this compound was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 2.74 μM, indicating potent anticancer activity .
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 . This suggests that it may serve as a promising candidate for targeted cancer therapy.
  • In Vivo Studies :
    Animal model studies have demonstrated that treatment with this compound significantly inhibited tumor growth in xenograft models without notable toxicity .

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